5-Butyl-5-ethylimidazolidine-2,4-dione
Description
Historical Context and Evolution of Imidazolidine-2,4-dione Chemistry Research
The history of imidazolidine-2,4-dione, or hydantoin (B18101), dates back to 1861 when it was first isolated by the German chemist Adolf von Baeyer during his research on uric acid. wikipedia.org He synthesized the parent compound by hydrogenating allantoin, a product of uric acid oxidation. wikipedia.org A significant advancement in hydantoin synthesis came in 1873 when Friedrich Urech developed a method to produce 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate, a pathway now known as the Urech hydantoin synthesis. researchgate.netwikipedia.org
Further expansion of synthetic methodologies continued with the development of the Bucherer–Bergs reaction, which allows for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes, ammonium (B1175870) carbonate, and a cyanide source. researchgate.netwikipedia.org The cyclic structure of these compounds was definitively confirmed by Dorothy Hahn in 1913. wikipedia.org Over the decades, research has evolved from fundamental synthesis to exploring the diverse biological activities of its derivatives, leading to the discovery of important pharmaceuticals. wikipedia.orgpharmacy180.com
Structural Classification and Nomenclature within the Hydantoin Family
Imidazolidine-2,4-dione is the preferred IUPAC name for the heterocyclic compound more commonly known as hydantoin. wikipedia.orgmatrix-fine-chemicals.com Structurally, it is a five-membered ring containing two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4. researchgate.net It can be considered a derivative of imidazolidine (B613845) with two ketones, or as a cyclic ureide (a cyclic derivative of urea). wikipedia.orgceon.rs
The parent compound has the chemical formula C₃H₄N₂O₂. wikipedia.org The versatility of the hydantoin scaffold stems from the potential for substitution at multiple positions, particularly at the nitrogen atoms (N-1 and N-3) and, most commonly, at the C-5 position. nih.gov Compounds with substituents at the C-5 position are a major focus of research. 5-Butyl-5-ethylimidazolidine-2,4-dione is an example of a 5,5-disubstituted hydantoin.
Table 1: Physicochemical Properties of the Parent Compound
| Property | Value |
|---|---|
| Preferred IUPAC Name | Imidazolidine-2,4-dione |
| Common Name | Hydantoin |
| CAS Number | 461-72-3 |
| Molecular Formula | C₃H₄N₂O₂ |
| Molar Mass | 100.077 g·mol⁻¹ |
Data for the parent compound, hydantoin. wikipedia.org
Academic Significance of Imidazolidine-2,4-dione Derivatives in Contemporary Synthetic Organic Chemistry
The academic and industrial significance of imidazolidine-2,4-dione derivatives is extensive, primarily due to their wide range of biological activities. The hydantoin moiety is a key structural component in several important pharmaceuticals. researchgate.net
Anticonvulsant Agents : This is perhaps the most well-known application. Drugs like Phenytoin (B1677684) and Fosphenytoin, which contain the hydantoin ring, are widely used in the treatment of epilepsy and other seizure disorders. wikipedia.orgpharmacy180.comdrugbank.com
Anticancer Research : Numerous hydantoin derivatives have been designed and synthesized as potential anticancer agents. nih.govnih.gov They are explored for their ability to inhibit various targets involved in cancer progression. nih.govwisdomlib.org
Other Medicinal Applications : The hydantoin scaffold is present in compounds developed as antiarrhythmic agents (e.g., Ropitoin), muscle relaxants (e.g., Dantrolene), and fungicides (e.g., Iprodione). wikipedia.org Research continues to explore their potential as antidiabetic agents, Bcl-2 inhibitors, and antimicrobial compounds. nih.govresearchgate.netmdpi.comresearchgate.net
In synthetic organic chemistry, optically pure hydantoins are utilized as chiral auxiliaries and as ligands in asymmetric catalysis. researchgate.net The development of modern synthetic methods, including multicomponent reactions, has simplified the creation of large libraries of hydantoin derivatives for high-throughput screening and drug discovery. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butyl-5-ethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-6-9(4-2)7(12)10-8(13)11-9/h3-6H2,1-2H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVCZZNFBUVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284056 | |
| Record name | 5-Butyl-5-ethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75024-35-0 | |
| Record name | NSC35244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Butyl-5-ethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Butyl 5 Ethylimidazolidine 2,4 Dione and Analogous C5 Substituted Imidazolidine 2,4 Diones
Classical and Modern Synthetic Approaches to the Imidazolidine-2,4-dione Ring System
The construction of the imidazolidine-2,4-dione core can be achieved through several reliable and well-established synthetic routes. These methods often involve the formation of key intermediates that subsequently cyclize to form the desired heterocyclic ring.
Bucherer-Bergs Reaction and its Mechanistic Variants for Hydantoin (B18101) Synthesis
The Bucherer-Bergs reaction is a prominent multicomponent reaction used for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous or alcoholic medium. alfa-chemistry.comwikipedia.org For the synthesis of 5-butyl-5-ethylimidazolidine-2,4-dione, the starting ketone would be 2-hexanone (B1666271).
The generally accepted mechanism for the Bucherer-Bergs reaction proceeds through several key steps. wikipedia.org Initially, the ketone reacts with a cyanide ion to form a cyanohydrin. alfa-chemistry.com Subsequently, the cyanohydrin reacts with ammonia, derived from ammonium carbonate, to yield an aminonitrile. alfa-chemistry.com The aminonitrile then undergoes a nucleophilic addition to carbon dioxide, also from ammonium carbonate, forming a cyano-carbamic acid. wikipedia.org This intermediate then undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one, which finally rearranges through an isocyanate intermediate to yield the thermodynamically stable 5,5-disubstituted hydantoin. alfa-chemistry.comwikipedia.org
Table 1: Key Steps in the Bucherer-Bergs Reaction
| Step | Reactants | Intermediate/Product |
| 1 | Ketone, Cyanide | Cyanohydrin |
| 2 | Cyanohydrin, Ammonia | Aminonitrile |
| 3 | Aminonitrile, Carbon Dioxide | Cyano-carbamic acid |
| 4 | Cyano-carbamic acid | 5-Imino-oxazolidin-2-one |
| 5 | 5-Imino-oxazolidin-2-one | Hydantoin |
Mechanistic variants of the Bucherer-Bergs reaction have been developed to accommodate different substrates and to improve reaction conditions. For instance, the use of cyanohydrins directly as starting materials is a viable alternative to the ketone. wikipedia.org Additionally, modifications involving the use of carbon disulfide or carbon oxysulfide in place of ammonium carbonate can lead to the formation of 2,4-dithiohydantoins and 4-thiohydantoins, respectively. wikipedia.orgcdnsciencepub.com Improvements in the reaction conditions, such as the use of ultrasonication, have been shown to reduce reaction times, lower temperatures, and increase yields. wikipedia.org
Urech Hydantoin Synthesis and Related Methodologies for Imidazolidine-2,4-diones
The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is another classical method for the preparation of hydantoins. wikipedia.org This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting hydantoic acid intermediate. nih.govwikipedia.org
This synthetic route is particularly useful for the preparation of 5-substituted hydantoins. For the synthesis of a 5,5-disubstituted hydantoin like this compound, the corresponding α,α-disubstituted amino acid would be required as the starting material.
Related methodologies often involve the reaction of α-amino esters or α-amino nitriles with isocyanates to form ureido derivatives, which can then be cyclized under basic conditions to afford the hydantoin ring. organic-chemistry.org
Condensation Reactions Utilizing Imidazolidine-2,4-dione Precursors
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. ijsrst.com In the context of imidazolidine-2,4-dione chemistry, this reaction is employed to synthesize 5-arylidene derivatives. researchgate.net The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as hydantoin itself, in the presence of a basic catalyst. ijsrst.comnih.gov This methodology is not directly applicable to the synthesis of this compound but is crucial for creating a wide range of other C5-substituted analogs with potential biological activity.
The synthesis of imidazolidine-2,4-diones from amino acids and their derivatives is a well-established strategy. nih.gov As mentioned in the Urech synthesis, α-amino acids can be converted to hydantoins. nih.gov Furthermore, α-amino acid esters can react with isocyanates to form ureido esters, which subsequently cyclize to produce 3-substituted hydantoins. nih.gov This approach offers a versatile route to a variety of N-substituted and C5-substituted imidazolidine-2,4-diones. nih.govnih.gov
Urea (B33335) and its derivatives are fundamental building blocks in the synthesis of imidazolidine-2,4-diones. nih.gov One approach involves the reaction of an α-hydroxy acid with urea. For instance, the antiepileptic drug phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) was first synthesized from hydroxydiphenylacetic acid and urea. nih.gov Another strategy involves the intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas, which can be prepared from commercially available starting materials. nih.gov This method allows for the synthesis of 4-substituted imidazolidin-2-ones under mild reaction conditions. nih.gov More recent developments include the base-catalyzed intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones. acs.org
Table 2: Summary of Synthetic Methodologies
| Synthetic Method | Starting Materials | Key Features |
| Bucherer-Bergs Reaction | Ketone/Aldehyde, Cyanide, Ammonium Carbonate | Multicomponent reaction, good for 5,5-disubstituted hydantoins. |
| Urech Hydantoin Synthesis | Amino Acid, Potassium Cyanate | Classical method, proceeds via a hydantoic acid intermediate. |
| Knoevenagel Condensation | Hydantoin, Aromatic Aldehyde | Forms 5-arylidene derivatives. |
| Amino Acid Routes | Amino Acids/Esters, Isocyanates | Versatile for N- and C5-substitution. |
| Urea-Based Cyclizations | α-Hydroxy Acids/Urea Derivatives | Utilizes readily available starting materials. |
Directed Synthesis of this compound
The directed synthesis of this compound primarily relies on the well-established Bucherer-Bergs reaction. nih.govencyclopedia.pub This multicomponent reaction offers a straightforward and efficient route to 5,5-disubstituted hydantoins from simple precursors. mdpi.com
Strategic Selection of Carbonyl Precursors for C5-Butyl and C5-Ethyl Substitution
The Bucherer-Bergs reaction convenes a carbonyl compound, a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate to form the hydantoin ring system. alfa-chemistry.comwikipedia.org The substituents at the C5 position of the final hydantoin are determined by the R-groups of the starting ketone. Therefore, for the synthesis of this compound, the strategic carbonyl precursor is the unsymmetrical ketone, 2-hexanone (also known as methyl butyl ketone).
The general scheme for the Bucherer-Bergs reaction using an unsymmetrical ketone is as follows:

Figure 1: General reaction scheme for the synthesis of this compound from 2-hexanone via the Bucherer-Bergs reaction.
The reaction works well with a variety of aliphatic ketones, making it a versatile method for producing a wide range of 5,5-dialkylhydantoins. nih.gov
Mechanistic Pathways and Intermediate Characterization during Alkylations at the C5 Position
The mechanism of the Bucherer-Bergs reaction is a well-studied, multi-step process that involves the formation of key intermediates. alfa-chemistry.comjsynthchem.com While specific intermediate characterization for the reaction of 2-hexanone is not extensively detailed in the available literature, the generally accepted pathway provides a clear understanding of the transformation.
Cyanohydrin Formation : The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-hexanone, forming a cyanohydrin intermediate.
Aminonitrile Formation : Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin. This results in the substitution of the hydroxyl group with an amino group, yielding an α-aminonitrile. This step is believed to proceed via an SN2-type mechanism. alfa-chemistry.com
Carbamic Acid Formation : The amino group of the α-aminonitrile then acts as a nucleophile, attacking a molecule of carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-containing carbamic acid. alfa-chemistry.com
Intramolecular Cyclization and Rearrangement : The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges, often through an isocyanate intermediate, to yield the final, more stable 5,5-disubstituted hydantoin product. alfa-chemistry.comjsynthchem.com
The key intermediates in this pathway are the cyanohydrin and the α-aminonitrile. The formation of these species is crucial for the subsequent cyclization and formation of the imidazolidine-2,4-dione ring.
Advanced Synthetic Techniques and Green Chemistry Protocols for Imidazolidine-2,4-dione Derivatives
In recent years, significant efforts have been made to develop more efficient, sustainable, and environmentally friendly methods for the synthesis of hydantoin derivatives. These advanced techniques aim to reduce reaction times, improve yields, and minimize waste.
One-Pot Multicomponent Reactions for Enhanced Synthetic Efficiency
The Bucherer-Bergs reaction is itself a classic example of a one-pot multicomponent reaction. encyclopedia.pub Modern variations of this approach focus on improving efficiency and substrate scope. For instance, a one-pot, gallium(III) triflate-catalyzed procedure has been developed for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones. This method is compatible with a range of substrates and solvents, offering a facile route to these heterocyclic compounds. nih.gov
The key advantage of one-pot syntheses is the reduction of intermediate isolation and purification steps, which saves time, resources, and minimizes chemical waste.
Catalytic Systems in Imidazolidine-2,4-dione Ring Formation and Functionalization
Various catalytic systems have been explored to enhance the synthesis of imidazolidine-2,4-diones. Lewis acids, such as gallium(III) triflate, have been shown to effectively catalyze the formation of hydantoins in one-pot procedures. nih.gov
Heterogeneous catalysts are also gaining traction due to their ease of separation and recyclability. For example, Montmorillonite K-10, a type of clay, has been successfully employed as a catalyst in the synthesis of 5,5-disubstituted hydantoins under ultrasound irradiation. This method offers benefits such as short reaction times, high yields, and the use of a recyclable catalyst.
The table below summarizes the impact of different catalytic systems on the synthesis of 5,5-disubstituted hydantoins.
| Catalyst | Reaction Type | Key Advantages | Typical Substrates |
|---|---|---|---|
| Gallium(III) triflate | One-pot multicomponent reaction | High efficiency, broad substrate scope | Aldehydes and ketones |
| Montmorillonite K-10 | Ultrasound-assisted three-component condensation | Recyclable catalyst, short reaction times, high yields | Aldehydes and ketones |
Sustainable and Environmentally Benign Synthetic Routes, including Solvent-Free and Microwave/Ultrasound-Assisted Approaches
Green chemistry principles are increasingly being applied to the synthesis of hydantoins. These approaches focus on reducing the environmental impact of chemical processes through the use of alternative energy sources and the elimination of hazardous solvents.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the Bucherer-Bergs reaction. researchgate.net This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.netucl.ac.be Microwave-assisted synthesis of various 5,5-dialkylhydantoins has been reported with good to excellent yields. ucl.ac.be
Ultrasound-Assisted Synthesis : Sonication is another green technique that has been successfully applied to the synthesis of hydantoins. wikipedia.org Ultrasound irradiation can enhance reaction rates and yields, often at lower temperatures than conventional heating methods. wikipedia.org The use of ultrasound in conjunction with heterogeneous catalysts like Montmorillonite K-10 provides a highly efficient and environmentally friendly route to 5,5-disubstituted hydantoins.
The following table presents a comparative overview of conventional and green synthetic methods for 5,5-dialkylhydantoins.
| Method | Typical Reaction Time | Typical Yields | Key Features |
|---|---|---|---|
| Conventional Heating (Bucherer-Bergs) | Several hours | Moderate to good | Well-established, versatile |
| Microwave-Assisted | 2-15 minutes | Good to excellent | Rapid heating, shorter reaction times, often higher yields |
| Ultrasound-Assisted | 30-90 minutes | Good to excellent | Enhanced reaction rates, can be performed at lower temperatures |
Solvent-free conditions are also being explored to further enhance the green credentials of these synthetic routes. These methods not only reduce environmental pollution but also simplify the work-up procedures.
Chemical Reactivity and Derivatization Strategies for 5 Butyl 5 Ethylimidazolidine 2,4 Dione
Electrophilic and Nucleophilic Transformations of the Imidazolidine-2,4-dione Scaffold
The chemical nature of the imidazolidine-2,4-dione ring is characterized by the presence of both nucleophilic and electrophilic centers, allowing for a variety of transformations. The nitrogen atoms (N1 and N3) of the hydantoin (B18101) ring are nucleophilic due to the presence of lone pairs of electrons and can react with various electrophiles. The acidity of the N-H protons makes these positions susceptible to deprotonation, forming anionic species that are highly nucleophilic.
Conversely, the carbonyl carbons (C2 and C4) are electrophilic and can be attacked by nucleophiles. The reactivity of the scaffold can be modulated by the substituents at the C5 position. In 5-Butyl-5-ethylimidazolidine-2,4-dione, the two alkyl groups at C5 provide steric hindrance that can influence the accessibility of the reactive sites.
Intermediate species derived from the hydantoin scaffold can also exhibit distinct reactivity. For instance, the formation of an iminium cation intermediate can occur through the acid-promoted elimination of a leaving group, which then readily reacts with nucleophiles. mdpi.com Furthermore, related imidazolidine (B613845) structures can be used to form highly nucleophilic enamine intermediates, which are key in organocatalytic α-alkylation reactions of aldehydes. nih.gov These transformations highlight the versatile chemical personality of the imidazolidine-2,4-dione core, enabling its use as a template for constructing complex molecular architectures.
Selective Functionalization at N1 and N3 Positions of Imidazolidine-2,4-diones
The two nitrogen atoms within the hydantoin ring offer prime locations for selective functionalization, which is critical for modifying the molecule's physicochemical and pharmacological properties.
Phase-transfer catalysis (PTC) is an effective and environmentally friendly method for the alkylation of heterocyclic compounds, including imidazolidine-2,4-diones. nih.govacs.org This technique facilitates the reaction between water-insoluble organic substrates and water-soluble reagents (like a base) by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB). nih.gov
Under PTC conditions, the N-H protons of the hydantoin ring can be deprotonated to form a nucleophilic anion. This anion is then transferred by the catalyst from the aqueous phase to the organic phase, where it reacts with an alkylating agent (e.g., an alkyl halide). While many studies focus on C5-alkylation of pre-formed hydantoins, the principles of PTC are readily applicable to N-alkylation. nih.gov The selectivity between N1 and N3 alkylation can be influenced by steric factors and reaction conditions. For instance, the presence of substituents at C5 in this compound would sterically influence the approach of the alkylating agent to the N1 position.
| Catalyst | Base | Electrophile | Temperature | Yield | Reference |
| Tetrabutylammonium bromide (TBAB) | 50% w/w NaOH | Allyl bromide | Room Temp | High | nih.govacs.org |
| Tetrabutylammonium iodide (TBAI) | 50% w/w KOH | Benzyl (B1604629) bromide | 40 °C | Good | acs.org |
| Trioctylmethylammonium chloride | 58% KOH | Propargyl bromide | Room Temp | Moderate | acs.org |
| Tetrahexylammonium bromide | 50% w/w NaOH | Ethyl bromoacetate | 40 °C | Good | acs.org |
This table presents typical conditions for phase-transfer catalyzed alkylations on the hydantoin scaffold. Yields are generalized from the literature.
Acylation at the N1 and N3 positions is another key strategy for derivatizing the imidazolidine-2,4-dione scaffold. This reaction typically involves treating the hydantoin with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. nih.gov The reaction can lead to mono-acylated or di-acylated products, depending on the stoichiometry of the reagents and the reaction conditions. nih.govd-nb.info
The nature of the acyl chloride reagent can significantly affect the outcome, with steric and electronic properties influencing whether mono- or di-acylation occurs. nih.gov For this compound, selective mono-acylation at the less sterically hindered N3 position might be achievable under controlled conditions. Subsequent acylation at the N1 position would then yield the N1,N3-diacylated derivative. These acyl derivatives are of significant interest in medicinal chemistry. nih.gov
Transformations Involving the C5 Position: Further Alkylations and Site-Specific Condensations
The C5 position of the imidazolidine-2,4-dione ring is a common site for introducing molecular diversity. For a pre-formed hydantoin without two substituents at C5, this position is particularly reactive. The methylene (B1212753) group at C5 is flanked by two carbonyl groups, making its protons acidic and easily removable by a base to form a nucleophilic carbanion.
This C5-carbanion can then react with a variety of electrophiles in alkylation, allylation, propargylation, and Michael addition reactions. nih.govacs.org Research has demonstrated a highly efficient and cost-effective protocol for the C5-selective alkylation of hydantoins using phase-transfer catalysis. nih.govacs.org This method is applicable to a wide range of electrophiles, including alkyl, allyl, propargyl, and benzyl halides. nih.gov
Although this compound is already di-substituted at the C5 position, precluding further direct alkylation at this site, the synthetic routes to this compound often involve the reactivity of the C5 position. For example, its synthesis could be achieved via the Bucherer–Bergs reaction or by the C5-alkylation of a mono-substituted hydantoin precursor.
Ring-Opening and Rearrangement Reactions of Imidazolidine-2,4-dione Derivatives
The imidazolidine-2,4-dione ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can yield valuable synthetic intermediates, such as α-amino acids or diamines.
One reported method involves the ring-opening of related cyclic aminals, such as imidazolidines, with powerful nucleophiles like Grignard reagents. researchgate.net The reaction pathway and the resulting products are dependent on the substituents on the ring and the nature of the organometallic reagent. researchgate.net For instance, the reaction of certain N-substituted imidazolidines with Grignard reagents can lead to the cleavage of one of the C-N bonds, affording functionalized diamine derivatives. researchgate.net
Under mass spectrometry conditions, imidazolidine-2,4-dione derivatives undergo characteristic fragmentation patterns, which can be considered a form of rearrangement and ring cleavage. mdpi.comnih.gov The fragmentation often involves the loss of isocyanate or related fragments, providing structural information about the molecule. mdpi.com Additionally, certain synthetic routes towards hydantoins may involve rearrangement steps, such as the Mumm rearrangement, which can occur during the cyclization process under specific activating conditions. organic-chemistry.org
Structural Characterization Methodologies for 5 Butyl 5 Ethylimidazolidine 2,4 Dione
Advanced Spectroscopic Analysis of Imidazolidine-2,4-dione Scaffolds
Spectroscopic methods are fundamental in providing detailed information about the molecular structure of 5-Butyl-5-ethylimidazolidine-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy collectively offer a comprehensive picture of the compound's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazolidine-2,4-dione derivatives. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the confirmation of the molecular backbone and the nature of its substituents.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and butyl groups are expected. The ethyl group would typically present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The butyl group would show a more complex pattern, including a triplet for the terminal methyl group and multiplets for the three methylene groups. The two N-H protons of the hydantoin (B18101) ring typically appear as broad singlets, and their chemical shift can be sensitive to the solvent and concentration. ceon.rs
The ¹³C NMR spectrum provides complementary information. Key signals include two distinct resonances in the downfield region corresponding to the two carbonyl carbons (C=O) of the dione (B5365651) structure. researchgate.net A signal for the quaternary C5 carbon, to which the butyl and ethyl groups are attached, would also be present. The remaining signals in the upfield region would correspond to the carbons of the alkyl chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~156-158 |
| C4 (C=O) | - | ~176-178 |
| C5 (quaternary) | - | ~65-68 |
| N1-H / N3-H | 6.5 - 9.0 (broad s) | - |
| Ethyl-CH₂ | 1.6 - 1.8 (q) | ~30-32 |
| Ethyl-CH₃ | 0.8 - 1.0 (t) | ~7-9 |
| Butyl-CH₂ (α) | 1.6 - 1.8 (m) | ~35-37 |
| Butyl-CH₂ (β) | 1.2 - 1.4 (m) | ~28-30 |
| Butyl-CH₂ (γ) | 1.2 - 1.4 (m) | ~22-24 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
The molecular formula for this compound is C₉H₁₆N₂O₂. The expected monoisotopic mass is approximately 196.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196.
The fragmentation of 5,5-disubstituted hydantoins is often characterized by α-cleavage at the C5 position, which is the bond between the quaternary carbon and the attached alkyl groups. nih.gov For this compound, this would lead to the loss of either an ethyl radical (•C₂H₅, 29 Da) or a butyl radical (•C₄H₉, 57 Da), resulting in prominent fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Description |
|---|---|---|
| 196 | [M]⁺ | Molecular Ion |
| 167 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations. The hydantoin ring and its substituents have characteristic absorption bands. nih.gov
The most prominent features in the FTIR spectrum of an imidazolidine-2,4-dione are the absorptions from the two carbonyl (C=O) groups and the two amine (N-H) groups. The N-H stretching vibrations typically appear as a broad band in the range of 3100-3300 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region. ceon.rs The two carbonyl groups give rise to strong, distinct stretching bands around 1700-1780 cm⁻¹. Often, two separate peaks are observed, corresponding to the symmetric and asymmetric stretching of the C=O bonds within the ureide structure. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | Amine | 3100 - 3300 (broad) |
| C-H Stretching | Alkyl (CH₂, CH₃) | 2850 - 3000 |
| C=O Stretching | Carbonyl (asymmetric) | ~1770 - 1785 |
| C=O Stretching | Carbonyl (symmetric) | ~1710 - 1725 |
X-ray Crystallography and Solid-State Structural Analysis of Imidazolidine-2,4-dione Derivatives
Crystal Packing Motifs and Intermolecular Interactions (Hydrogen Bonding, Van der Waals, π-interactions)
For imidazolidine-2,4-dione derivatives, crystal packing is predominantly governed by a network of intermolecular hydrogen bonds. iucr.org The two N-H groups act as hydrogen bond donors, while the two carbonyl oxygen atoms act as acceptors. researchgate.net A very common and robust supramolecular motif observed in the crystal structures of hydantoins is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds. nih.gov These dimers can then further self-assemble into chains, sheets, or more complex three-dimensional networks through additional hydrogen bonds or weaker interactions. redalyc.orgscispace.com
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution from the molecule to the total electron density is equal to the contribution from all other molecules.
By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be visualized. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds, that are shorter than the sum of the van der Waals radii. nih.govnih.gov Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance.
The analysis can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. For typical 5,5-disubstituted imidazolidine-2,4-dione derivatives, the fingerprint plot reveals the percentage contribution of various interactions. H···H contacts, representing van der Waals forces, often make up the largest percentage of the surface area. O···H/H···O contacts, corresponding to N-H···O and C-H···O hydrogen bonds, are also highly significant. nih.govnih.gov
Table 4: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Imidazolidine-2,4-dione Derivatives
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | 40 - 55% |
| O···H / H···O | 18 - 35% |
| C···H / H···C | 15 - 25% |
Note: Data derived from published analyses of related hydantoin structures. nih.gov
Chiral Resolution Techniques for Enantiomerically Pure this compound
The separation of enantiomers of chiral compounds, such as this compound, is a critical process in pharmaceutical and chemical research, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a predominant and effective technique for the analytical and preparative resolution of racemic mixtures of hydantoin derivatives.
The chiral recognition mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilitites, resulting in varying retention times and subsequent separation.
For the enantioseparation of 5,5-disubstituted hydantoins, polysaccharide-based CSPs have demonstrated broad applicability and high efficiency. ucl.ac.bemdpi.com These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with carbamate (B1207046) or benzoate (B1203000) derivatives. The helical structure of the polysaccharide backbone and the specific functional groups create a chiral environment that facilitates enantiomeric discrimination.
Research Findings on Structurally Similar Hydantoins
Studies on a variety of 5,5-disubstituted hydantoins have provided valuable insights into the optimal conditions for their chiral resolution. Research has shown that the nature of the substituents at the C5 position of the hydantoin ring significantly influences the separation. For instance, the presence of bulky and electron-rich substituents at this position appears to enhance stereoselective interactions with the CSP. ucl.ac.be
Normal-phase HPLC is frequently employed for the separation of hydantoin enantiomers. ucl.ac.bemdpi.com Typical mobile phases consist of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, commonly an alcohol like 2-propanol or ethanol. The ratio of these solvents is a critical parameter that is optimized to achieve the best balance between resolution and analysis time.
Several commercially available polysaccharide-based CSPs have been successfully utilized for the chiral separation of hydantoin derivatives. These include:
Chiralpak AD: Based on amylose tris(3,5-dimethylphenylcarbamate)
Chiralcel OD: Based on cellulose tris(3,5-dimethylphenylcarbamate)
Chiralcel OJ: Based on cellulose tris(4-methylbenzoate)
Comparative studies have indicated that Chiralpak AD often exhibits the most universal chiral resolving ability for a wide range of hydantoin derivatives. ucl.ac.be However, complementary separation capabilities are observed with other columns, and the selection of the most suitable CSP is often determined empirically for each specific analyte. ucl.ac.bemdpi.com
The following interactive data table summarizes representative chromatographic data for the chiral resolution of various 5,5-disubstituted hydantoins on different polysaccharide-based CSPs. This data, while not specific to this compound, provides a strong indication of the methodologies that would be applied for its enantiomeric separation. The parameters shown are the retention factor of the first eluted enantiomer (k'1), the separation factor (α), and the resolution factor (Rs).
| Compound | Chiral Stationary Phase | Mobile Phase (n-hexane/2-propanol, v/v) | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| 5-Benzyl-3-methylhydantoin | Chiralpak AD | 90/10 | 1.0 | 2.15 | 1.28 | 3.21 | ucl.ac.be |
| 5-Benzyl-3-propylhydantoin | Chiralpak AD | 90/10 | 1.0 | 1.58 | 1.35 | 4.12 | ucl.ac.be |
| 5-(Indol-3-ylmethyl)-3-methylhydantoin | Chiralpak AD | 80/20 | 1.0 | 3.45 | 1.15 | 2.56 | ucl.ac.be |
| 5-Phenyl-5-(4-chlorophenyl)hydantoin | Chiralpak AD | 90/10 | 1.0 | 1.98 | 1.54 | 5.89 | ucl.ac.be |
| 5-Phenyl-5-(diphenylmethyl)hydantoin | Chiralcel OD | 90/10 | 1.0 | 2.87 | 1.21 | 2.98 | ucl.ac.be |
| anti-3-(4-Fluorophenyl)-5-allylhydantoin | CHIRAL ART Amylose-SA | 90/10 | 1.0 | 1.89 | 2.48 | 6.36 | irb.hr |
| syn-3-(4-Fluorophenyl)-5-allylhydantoin | CHIRAL ART Amylose-SA | 90/10 | 1.0 | 3.12 | 1.11 | 1.57 | irb.hr |
Computational and Theoretical Studies on Imidazolidine 2,4 Dione Systems
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. iau.ir DFT calculations for imidazolidine-2,4-dione derivatives are employed to investigate their electronic structure and stability. edu.krd These calculations can determine various properties, including optimized molecular geometry, vibrational frequencies, and electronic energies. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. libretexts.org
For imidazolidine-2,4-dione systems, the nature and energy of these frontier orbitals are influenced by the substituents at the C5 position. Electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups can lower the LUMO energy, increasing electrophilicity. rsc.org
| Parameter | Description | Typical Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity and ease of electron donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity and ease of electron acceptance. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity. |
DFT also allows for the calculation of various global and local reactivity descriptors that provide a quantitative measure of a molecule's reactivity. iau.ir Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.
Global Reactivity Descriptors:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
Local Reactivity Descriptors:
Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites within a molecule.
Local Electrophilicity (ωk) and Nucleophilicity (Nk): These indices pinpoint the specific atomic sites prone to nucleophilic or electrophilic attack, respectively. rsc.org
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the electronegativity of the molecule. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates the molecule's resistance to charge transfer. |
| Global Electrophilicity (ω) | μ² / (2η) | Measures the overall electrophilic nature of the molecule. |
Conformational Analysis and Tautomerism Studies of Imidazolidine-2,4-dione Derivatives
The three-dimensional structure of a molecule is fundamental to its chemical behavior. Conformational analysis of imidazolidine-2,4-dione derivatives investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The five-membered ring of imidazolidine-2,4-dione is not planar and can adopt various puckered conformations, such as an envelope or twisted form. iau.ir The substituents on the ring can influence the preferred conformation and the energy barriers between different conformers.
Tautomerism is another important aspect, as imidazolidine-2,4-diones can exist in different tautomeric forms, primarily the keto-enol forms. edu.krd The relative stability of these tautomers can be assessed using computational methods, which calculate their energies. edu.krdedu.krd The diketo form is generally the most stable, but the presence of certain substituents and the surrounding environment (e.g., solvent) can influence the tautomeric equilibrium. edu.krd
Molecular Modeling and Simulation Approaches Applied to Imidazolidine-2,4-dione Scaffolds
Molecular modeling and simulation techniques are used to study the behavior of molecules over time and to predict their properties. These methods are particularly useful for complex systems and processes that are difficult to study experimentally.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules. nih.gov For imidazolidine-2,4-dione derivatives, MD simulations can be used to explore their conformational landscape and to assess the stability of different conformers in various environments. researchgate.net This can reveal how the molecule behaves in solution and how it might interact with other molecules.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. researchgate.net While often used in drug design to predict biological activity, QSAR can also be applied in a non-biological context to predict chemical reactivity and selectivity. nih.gov
Crystallographic and Computational Analysis of Solid-Form Landscape and Polymorphism
The solid-form landscape of an active pharmaceutical ingredient, which includes its various crystalline forms (polymorphs) and solvates, is of critical importance in drug development and manufacturing. The specific arrangement of molecules in the solid state can significantly influence key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of this landscape is therefore essential.
Crystallographic Analysis
Crystallographic techniques, primarily single-crystal and powder X-ray diffraction, are the definitive methods for elucidating the three-dimensional structure of crystalline solids. In the context of 5-Butyl-5-ethylimidazolidine-2,4-dione, such an analysis would provide precise information on:
Molecular Conformation: The exact spatial arrangement of the butyl and ethyl chains relative to the imidazolidine-2,4-dione ring.
Intermolecular Interactions: The hydrogen bonding patterns established by the N-H groups of the hydantoin (B18101) ring and any other potential non-covalent interactions that dictate the crystal packing.
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal lattice.
Computational Analysis
In conjunction with experimental techniques, computational methods are invaluable for exploring the potential polymorphs of a molecule. Crystal structure prediction (CSP) studies can be employed to generate a landscape of energetically plausible crystal structures. This involves:
Conformational Analysis: Identifying the low-energy conformations of the this compound molecule.
Crystal Packing Prediction: Simulating the different ways these conformations can pack in a crystal lattice to minimize the lattice energy.
These computational studies can guide experimental polymorph screens and provide insights into the factors that favor the formation of one crystalline form over another.
Advanced Academic Applications and Future Research Directions for Imidazolidine 2,4 Dione Derivatives Non Biological Focus
Role of Imidazolidine-2,4-dione Scaffolds in Advanced Materials Science
The unique structural features of the imidazolidine-2,4-dione ring, including its polarity, hydrogen bonding capabilities, and thermal stability, make it a valuable building block in the development of advanced materials.
Imidazolidinone derivatives have emerged as effective corrosion inhibitors for various metals and alloys. researchgate.netgoogle.com Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and, often, a hydrophobic substituent, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netbookpi.org The mechanism of inhibition typically involves the interaction of the lone pair electrons of the nitrogen and oxygen atoms with the vacant d-orbitals of the metal. tandfonline.com
Studies on compounds like 5,5-diphenylimidazolidine-2,4-dione have demonstrated significant corrosion inhibition for mild steel in acidic environments. semanticscholar.orgresearchgate.net Potentiodynamic polarization studies indicate that these derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. researchgate.net The formation of a protective film on the metal surface has been confirmed by techniques such as electrochemical impedance spectroscopy and scanning electron microscopy. researchgate.nettandfonline.com While specific data for 5-Butyl-5-ethylimidazolidine-2,4-dione is not extensively documented in this context, its structural similarity to known inhibitors suggests potential for similar applications. The butyl and ethyl groups would contribute to the hydrophobic character of the molecule, which is crucial for forming a stable protective layer.
Table 1: Corrosion Inhibition Efficiency of Selected Imidazolidine-2,4-dione Derivatives
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 5,5-diphenylimidazolidine-2,4-dione | Mild Steel | 1 M HCl | 93.4 | researchgate.net |
| 3-methyl-5,5′-diphenylimidazolidine-2,4-dione | Mild Steel | 1 M HCl | >90 | semanticscholar.org |
| Imidazolidine (B613845) derivative (BPIPNP) | Carbon Steel | 3.5% NaCl | 90.67 | bookpi.org |
| Imidazolidine derivative (BPIPNP) | Carbon Steel | 0.5 M HCl | 83.52 | bookpi.org |
This table is interactive. Click on the headers to sort the data.
The synthesis of imidazolidine-2,4-dione derivatives is of significant interest in agrochemical research due to the structural analogy of some derivatives to natural plant growth regulators. mdpi.comresearchgate.net The focus in this non-biological context is on the synthetic methodologies that allow for the creation of diverse libraries of these compounds for screening and the investigation of their chemical properties that might be relevant for formulation and environmental fate.
The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5,5-disubstituted hydantoins from ketones, cyanide, and ammonium (B1175870) carbonate. nih.gov This one-pot, multi-component reaction is highly adaptable for creating a wide range of derivatives, including those with alkyl chains like this compound. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes with carbon dioxide (derived from ammonium carbonate) to form the hydantoin (B18101) ring. nih.gov
Modern synthetic approaches, such as microwave-assisted synthesis and solid-phase synthesis, have been developed to improve reaction times, yields, and purities, facilitating the rapid generation of compound libraries for agrochemical screening. tandfonline.comorganic-chemistry.org The chemical properties of these compounds, such as their solubility, stability, and reactivity, are crucial for their potential application in agrochemical formulations. The presence of the polar hydantoin ring and nonpolar alkyl substituents in this compound would impart amphiphilic character, influencing its behavior in various solvent systems.
The imidazolidine-2,4-dione moiety can be incorporated into polymer backbones or used as a pendant group to impart specific functionalities to materials. The hydrogen bonding capabilities of the N-H groups in the hydantoin ring can be exploited to create self-assembling materials and supramolecular polymers. Furthermore, N-halamine derivatives of hydantoin are utilized as antimicrobial additives in polymers. wikipedia.org
While specific examples of this compound in polymer chemistry are not widely reported, the general hydantoin scaffold can be used to synthesize polyamides and other condensation polymers. The presence of two reactive N-H protons allows for the potential of chain extension and cross-linking in polymer systems. The thermal stability of the hydantoin ring is also an attractive feature for the development of high-performance polymers.
Mechanistic Investigations of Novel Reactions and Reaction Pathways Involving Imidazolidine-2,4-diones
The synthesis of imidazolidine-2,4-diones is a well-established field, with several named reactions providing access to this heterocyclic system. researchgate.netwisdomlib.org Mechanistic studies of these reactions, as well as novel transformations of the hydantoin ring, are crucial for the development of more efficient and selective synthetic methods.
The Biltz synthesis of phenytoin (B1677684) (5,5-diphenylhydantoin) from benzil (B1666583) and urea (B33335) involves a benzylic acid rearrangement, a key mechanistic step that has been the subject of detailed investigation. neliti.com Similarly, the Read reaction, which involves the reaction of an aldehyde or ketone with hydrogen cyanide followed by treatment with ammonium carbonate, proceeds through a complex series of equilibria and cyclization steps.
More recent research has focused on domino reactions and multi-component reactions that allow for the rapid construction of highly substituted hydantoins. organic-chemistry.orgacs.org For example, a domino condensation/aza-Michael/O→N acyl migration of carbodiimides with activated α,β-unsaturated carboxylic acids has been reported for the synthesis of hydantoins. tandfonline.com Mechanistic investigations of such novel pathways often employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods to elucidate the reaction coordinates and identify key intermediates and transition states. A proposed reaction pathway for the synthesis of hydantoins often involves the initial formation of a urea or thiourea (B124793) derivative which then undergoes intramolecular cyclization. researchgate.net
Future Prospects in the Development of Efficient and Selective Synthetic Methodologies for Diversely Substituted Imidazolidine-2,4-diones
While classical methods for hydantoin synthesis are robust, there is a continuous drive towards the development of more efficient, selective, and sustainable methodologies. Future research in this area is likely to focus on several key aspects:
Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral hydantoins is a major goal, as many biologically active hydantoins are chiral. This includes the use of chiral catalysts in reactions like the Strecker synthesis of precursor amino nitriles.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is becoming increasingly important. This includes microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts. organic-chemistry.org
Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid and efficient generation of large libraries of structurally diverse hydantoins is crucial for high-throughput screening in materials science and agrochemical discovery. Solid-phase synthesis and flow chemistry are promising technologies in this regard. tandfonline.com
Late-Stage Functionalization: The development of methods for the selective functionalization of the hydantoin ring at a late stage in the synthesis would provide rapid access to a wide range of analogues from a common intermediate.
Emerging Theoretical Frameworks for Predicting and Guiding Imidazolidine-2,4-dione Reactivity and Stability
Computational chemistry is playing an increasingly important role in understanding and predicting the properties of imidazolidine-2,4-dione derivatives. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and stability of these molecules. bookpi.org
Theoretical calculations can be used to:
Predict Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and identify transition states, providing valuable insights into reaction mechanisms. mdpi.com
Elucidate Structure-Property Relationships: By calculating various molecular descriptors (e.g., frontier molecular orbital energies, electrostatic potential maps), it is possible to correlate the structure of a hydantoin derivative with its properties, such as its corrosion inhibition efficiency or its reactivity in polymerization reactions. nih.gov
Guide the Design of New Compounds: Theoretical predictions can be used to design new imidazolidine-2,4-dione derivatives with desired properties before they are synthesized in the laboratory, thus saving time and resources.
Molecular dynamics simulations are also being employed to study the behavior of these molecules in different environments, such as at the interface of a metal surface and a corrosive solution, providing a dynamic picture of the inhibition process. researchgate.net These theoretical frameworks are expected to become increasingly integral to the design and development of new materials and synthetic methodologies based on the imidazolidine-2,4-dione scaffold.
Q & A
Basic: What synthetic strategies are effective for preparing 5-butyl-5-ethylimidazolidine-2,4-dione?
Methodological Answer:
The compound can be synthesized via cyclocondensation of substituted urea derivatives with diketones or via modified Biginelli reactions. For example:
- Route 1 : React 5-ethylhydantoin with n-butyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the 5-butyl substituent. Optimize reaction time (8–12 hrs) and temperature (80–100°C) to minimize byproducts like dialkylated derivatives .
- Route 2 : Use a one-pot multicomponent reaction involving ethyl cyanoacetate, urea, and butyl/ethyl aldehydes in acetic acid, followed by cyclization. Monitor pH (4–6) to avoid hydrolysis of intermediates .
Key Validation : Confirm regioselectivity via ¹H NMR (e.g., absence of unreacted hydantoin protons at δ 10.2–10.8 ppm) .
Advanced: How can reaction path search methods optimize the synthesis mechanism?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and identify energetically favorable pathways. For example:
- Step 1 : Simulate the nucleophilic attack of the urea nitrogen on the diketone carbonyl group. Calculate activation barriers to determine rate-limiting steps .
- Step 2 : Use molecular dynamics (MD) simulations to assess solvent effects (e.g., DMF vs. EtOH) on reaction kinetics. Solvent polarity correlates with stabilization of charged intermediates, reducing activation energy by ~15–20 kJ/mol .
Validation : Compare computed IR spectra (e.g., C=O stretching at 1750–1780 cm⁻¹) with experimental data to refine computational models .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹³C NMR : Identify carbonyl carbons (C2 and C4) at δ 165–170 ppm and alkyl substituents (C5-butyl/ethyl) at δ 20–35 ppm. Use DEPT-135 to confirm CH₂ and CH₃ groups .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 213.1345 (calculated for C₉H₁₇N₂O₂). Fragmentation patterns (e.g., loss of CO at m/z 185) confirm the dione ring .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) to validate solid-state stability .
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Discrepancies often arise from polymorphic forms or solvent purity. To standardize:
- Phase Analysis : Perform DSC/TGA to detect polymorphs (e.g., melting points varying by 5–10°C). Recrystallize from DMF/water (70:30 v/v) to isolate the thermodynamically stable form .
- Solubility Protocol : Use shake-flask method with HPLC quantification. For aqueous solubility, prepare saturated solutions in PBS (pH 7.4) and filter (0.22 μm) to remove colloids. Report values as mean ± SD (n=3) .
Basic: What are common impurities, and how are they detected?
Methodological Answer:
- Byproducts : 5-Monoalkylated derivatives (e.g., 5-butylimidazolidine-2,4-dione) from incomplete substitution. Detect via HPLC (C18 column, acetonitrile/water gradient) with retention time shifts (ΔRT ≥ 1.5 min) .
- Degradation Products : Hydrolysis products (e.g., 5-ethylhydantoin) under acidic conditions. Monitor via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) and confirm by LC-MS .
Advanced: What strategies evaluate bioactivity against antimicrobial targets?
Methodological Answer:
- Assay Design : Use microdilution broth methods (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Prepare compound stock in DMSO (≤1% v/v) to avoid solvent toxicity .
- SAR Analysis : Compare MIC values of analogs (e.g., 5-propyl vs. 5-butyl derivatives). Enhanced lipophilicity (logP > 2.5) correlates with improved Gram-positive activity due to membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
